molecular formula C13H9N3O B2960563 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 4969-62-4

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B2960563
CAS RN: 4969-62-4
M. Wt: 223.235
InChI Key: LICZKOGIHNOERI-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine, often involves the reaction of amidoximes with carboxylic acids and their derivatives . The synthesis can be carried out in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows the compound to possess hydrogen bond acceptor properties .

Mechanism of Action

While the specific mechanism of action for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine is not detailed in the retrieved papers, 1,2,4-oxadiazoles have been found to exhibit anti-inflammatory effects by regulating the NF-κB signaling pathway .

Future Directions

The future directions for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine could involve further exploration of its biological activities and potential applications in medicine, given the known anti-inflammatory properties of 1,2,4-oxadiazoles . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

3-phenyl-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICZKOGIHNOERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine

Synthesis routes and methods

Procedure details

To a mixture of benzamide oxime (12.8 g, 94 mmol) and 4 Å sieves (80 g) in tetrahydrofuran (250 ml) under a nitrogen atmosphere was carefully added sodium hydride (55% dispersed in oil, 4.3 g, 98 mmol) portionwise. When addition was complete the reaction was heated at 50° C. for 1 hour. Methyl isonicotinamide (5.6 ml, 47 mmol) in tetrahydrofuran (50 ml) was added, and the reaction stirred at reflux for 2 hours. The reaction was cooled to room temperature and water (200 ml) and dichloromethane (300 ml) added. The mixture was filtered through a pad of Celite and the two phases separated. The aqueous phase was extracted with a further portion of dichloromethane (250 ml). The combined organic phases were washed with saturated brine (200 ml), dried (MgSO4) and evaporated in vacuo. The residue was triturated with ethyl acetate to yield the title compound as a white solid (2.64 g, 25%). δH (CDCl3) 7.50-7.56 (3H, m, ArH), 8.05-8.07 (2H, m, ArH), 8.16-8.19 (2H, m, ArH), 8.89 (2H, dd, J 4.4, 1.6 Hz, pyridyl 2-H, 6-H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
25%

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